4-(Chlorosulfonyl)-2-hydroxybenzoic acid 4-(Chlorosulfonyl)-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 98273-15-5
VCID: VC5948095
InChI: InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
SMILES: C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O
Molecular Formula: C7H5ClO5S
Molecular Weight: 236.62

4-(Chlorosulfonyl)-2-hydroxybenzoic acid

CAS No.: 98273-15-5

Cat. No.: VC5948095

Molecular Formula: C7H5ClO5S

Molecular Weight: 236.62

* For research use only. Not for human or veterinary use.

4-(Chlorosulfonyl)-2-hydroxybenzoic acid - 98273-15-5

Specification

CAS No. 98273-15-5
Molecular Formula C7H5ClO5S
Molecular Weight 236.62
IUPAC Name 4-chlorosulfonyl-2-hydroxybenzoic acid
Standard InChI InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Standard InChI Key JVXZKJYMVWASCR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structural Features

4-(Chlorosulfonyl)-2-hydroxybenzoic acid has the molecular formula C7H5ClO5S\text{C}_7\text{H}_5\text{ClO}_5\text{S}, distinguishing it from its non-hydroxylated counterpart, 4-(chlorosulfonyl)benzoic acid (C7H5ClO4S\text{C}_7\text{H}_5\text{ClO}_4\text{S}) . The hydroxyl group at the 2-position introduces additional hydrogen-bonding capacity and acidity. The SMILES notation C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O\text{C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O} explicitly defines the substitution pattern (Figure 1) .

Table 1: Comparative Molecular Properties

Property4-(Chlorosulfonyl)-2-hydroxybenzoic Acid4-(Chlorosulfonyl)benzoic Acid
Molecular FormulaC7H5ClO5S\text{C}_7\text{H}_5\text{ClO}_5\text{S}C7H5ClO4S\text{C}_7\text{H}_5\text{ClO}_4\text{S}
Molecular Weight (g/mol)236.63220.63
Predicted pKaNot reported3.09 ± 0.10
SolubilityNot reportedSoluble in DMSO, Methanol

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) data for 4-(chlorosulfonyl)-2-hydroxybenzoic acid are unavailable, its analog 4-(chlorosulfonyl)benzoic acid exhibits distinctive 1H^1\text{H}-NMR signals at δ 7.71 (d, J=2.0J = 2.0 Hz) and δ 7.92 (d, J=6.0J = 6.0 Hz) for aromatic protons, with a carboxylic acid proton at δ 13.92 . The hydroxyl group in the 2-hydroxy variant would likely produce a downfield shift in the δ 9–12 range, observable via 1H^1\text{H}-NMR.

Synthesis and Reactivity

Synthetic Routes

Key Challenges:

  • Regioselectivity: Introducing hydroxyl groups adjacent to electron-withdrawing sulfonyl chlorides is sterically and electronically disfavored.

  • Stability: The compound’s moisture sensitivity necessitates anhydrous conditions during synthesis.

Reactivity Profile

The chlorosulfonyl group (SO2Cl-\text{SO}_2\text{Cl}) is highly electrophilic, enabling nucleophilic displacement reactions with amines or alcohols to form sulfonamides or sulfonate esters. The hydroxyl group may participate in esterification or act as a directing group in further functionalization. Comparative studies with 4-(chlorosulfonyl)benzoic acid suggest reactivity with γ-cyclodextrin for sulfonation , a pathway potentially applicable to the 2-hydroxy derivative.

Physicochemical Properties

Predicted Physicochemical Parameters

Collision cross-section (CCS) values derived from ion mobility spectrometry predict gas-phase behavior (Table 2) . These metrics aid in mass spectrometry-based identification, particularly in proteomics or metabolomics workflows.

Table 2: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+236.96190144.8
[M+Na]+258.94384155.9
[M-H]-234.94734143.3

Future Research Directions

  • Synthetic Method Development: Exploring directed ortho-hydroxylation via transition metal catalysis or radical-based approaches.

  • Stability Studies: Assessing thermal and hydrolytic degradation kinetics.

  • Biological Screening: Evaluating antimicrobial or enzymatic inhibition properties.

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